2'-Trifluoromethyl-biphenyl-3-carboxylic acid
Overview
Description
“2’-Trifluoromethyl-biphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C14H9F3O2 . It is also known by other names such as 3-[2-(trifluoromethyl)phenyl]benzoic Acid and 2’-(Trifluoromethyl)- [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2’-Trifluoromethyl-biphenyl-3-carboxylic acid” consists of a biphenyl group where one of the phenyl rings carries a trifluoromethyl group at the 2’ position and the other phenyl ring carries a carboxylic acid group at the 3 position .Physical And Chemical Properties Analysis
The molecular weight of “2’-Trifluoromethyl-biphenyl-3-carboxylic acid” is 266.21 g/mol . It has a XLogP3 value of 4.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .Scientific Research Applications
Catalysis and Organic Synthesis :
- Wang, Lu, and Ishihara (2018) demonstrated that 2,4-bis(trifluoromethyl)phenylboronic acid, a related compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, which is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
- Umemoto and Ishihara (1993) synthesized trifluoromethyl heterocyclic salts, including those derived from 2-[(trifluoromethyl)thio- or seleno]biphenyls, as highly reactive trifluoromethylating agents (Umemoto & Ishihara, 1993).
- Tilly, Samanta, Castanet, De, and Mortier (2006) explored the metalation of unprotected biphenyl carboxylic acids, a process that is crucial in organic synthesis (Tilly, Samanta, Castanet, De, & Mortier, 2006).
Medicinal Chemistry and Biological Applications :
- Ahmad et al. (2002) synthesized tri- and diorganotin(IV) carboxylates with 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid and evaluated their antibacterial and antifungal activities, highlighting the compound's potential in medicinal chemistry (Ahmad et al., 2002).
Material Science and Polymer Chemistry :
- Liu et al. (2017) synthesized novel poly(amide-imide)s with trifluoromethyl and chloride substituents, demonstrating the use of such compounds in developing materials with high thermal stability, excellent optical transparency, and low dielectric constants (Liu et al., 2017).
- Qiu et al. (2020) used tetra-carboxylic acid-based metal-organic frameworks in bifunctional electrocatalysis, indicating the potential of such frameworks in energy-related applications (Qiu, Wang, Jing, Huang, & Qin, 2020).
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHCGOUOTVEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382231 | |
Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Trifluoromethyl-biphenyl-3-carboxylic acid | |
CAS RN |
168618-48-2 | |
Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168618-48-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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